molecular formula C18H21N5O4 B12302013 N-[(2-Methylphenyl)methyl]-adenosine

N-[(2-Methylphenyl)methyl]-adenosine

Cat. No.: B12302013
M. Wt: 371.4 g/mol
InChI Key: OOEMZCZWZXHBKW-UHFFFAOYSA-N
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Description

Metrifudil, also known as N-[(2-Methylphenyl)methyl]adenosine, is a synthetic adenosine receptor agonist. It has been studied for its potential therapeutic applications, particularly in the fields of neurology and virology. Metrifudil has shown promise in blocking the replication of certain viruses and in modulating neurological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metrifudil can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2-methylbenzylamine with adenosine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require temperature control to ensure optimal yield .

Industrial Production Methods

Industrial production of Metrifudil follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistency and quality. The production is carried out in controlled environments to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

Metrifudil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of Metrifudil, while reduction can produce various reduced derivatives .

Scientific Research Applications

Metrifudil has a wide range of scientific research applications:

Mechanism of Action

Metrifudil exerts its effects by acting as an agonist at adenosine receptors, particularly the A2 receptor subtype. It binds to these receptors and modulates their activity, leading to various physiological responses. The compound has been shown to interact with viral proteins, inhibiting their replication and reducing viral load .

Comparison with Similar Compounds

Metrifudil is unique in its selectivity for adenosine receptors and its dual role in both neurology and virology. Similar compounds include:

Metrifudil stands out due to its specific interactions with viral proteins and its potential therapeutic applications in both neurology and virology.

Properties

IUPAC Name

2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c1-10-4-2-3-5-11(10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEMZCZWZXHBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860308
Record name N-[(2-Methylphenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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